molecular formula C7H7N3 B13678351 8-Methylimidazo[1,2-b]pyridazine

8-Methylimidazo[1,2-b]pyridazine

Cat. No.: B13678351
M. Wt: 133.15 g/mol
InChI Key: FCVRKYKSYHRZDA-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused imidazole and pyridazine ring with a methyl group attached to the eighth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,3-diaminopyridine with α-haloketones under acidic conditions. This reaction forms the imidazo[1,2-b]pyridazine core, and subsequent methylation at the eighth position can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazo[1,2-b]pyridazine derivatives.

    Substitution: Halogenated imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

8-Methylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Methylimidazo[1,2-b]pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-b]pyridazine

Comparison: 8-Methylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of a methyl group at the eighth position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other imidazo[1,2-b]pyridazine derivatives. Compared to imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, which can be advantageous in certain therapeutic applications.

Biological Activity

8-Methylimidazo[1,2-b]pyridazine is a compound belonging to a class of heterocyclic aromatic amines that has garnered attention for its potential biological activities, particularly in relation to cancer and other diseases. This article presents an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound consists of a fused imidazole and pyridazine ring system with a methyl group at the 8-position. This unique configuration contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of certain kinases involved in cancer progression. The compound's activity is often assessed through its ability to inhibit the activity of proteins such as TAK1 (TGF-β-activated kinase 1), which plays a crucial role in cellular signaling pathways related to inflammation and cancer.

Key Findings

  • Kinase Inhibition : Studies have shown that substituents on the imidazo[1,2-b]pyridazine core can significantly affect kinase selectivity and potency. For instance, the introduction of morpholine or piperazine at specific positions has been linked to enhanced kinase inhibition against multiple myeloma cell lines, with IC50 values ranging from 0.041 μM to 0.155 μM for certain derivatives .
  • Antiproliferative Activity : The antiproliferative effects of this compound have been demonstrated in vitro against various cancer cell lines. Notably, compounds derived from this scaffold have shown promising results against human multiple myeloma cells, indicating potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. The following table summarizes key structural modifications and their impact on biological activity:

Modification Position Effect on Activity
Morpholine SubstitutionC6Enhanced kinase inhibition
Piperazine SubstitutionC6Improved antiproliferative activity
Methyl Group AdditionC8Increased selectivity for specific kinases

Case Study 1: TAK1 Kinase Inhibition

In a study focusing on the inhibition of TAK1 kinase, various derivatives of this compound were synthesized and tested for their inhibitory effects. The most potent compound exhibited an IC50 value significantly lower than existing TAK1 inhibitors, showcasing its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anticancer Activity

Another investigation evaluated the anticancer properties of several imidazo[1,2-b]pyridazine derivatives against multiple myeloma cell lines. Results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death .

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

8-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H7N3/c1-6-2-3-9-10-5-4-8-7(6)10/h2-5H,1H3

InChI Key

FCVRKYKSYHRZDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN2C1=NC=C2

Origin of Product

United States

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